4-chloro-2-methylphenyl 1-benzofuran-2-carboxylate
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Overview
Description
4-chloro-2-methylphenyl 1-benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C16H11ClO3 and its molecular weight is 286.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.0396719 g/mol and the complexity rating of the compound is 360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Applications
Research has highlighted the synthesis of various benzofuran derivatives through reactions involving compounds with structural similarities to 4-chloro-2-methylphenyl 1-benzofuran-2-carboxylate. These synthetic routes often involve Lewis acid-catalyzed reactions, showcasing the utility of benzofuran derivatives in organic synthesis (Choi et al., 2007), (Choi et al., 2006).
Molecular Interactions and Structural Analysis
Studies on benzofuran derivatives reveal insights into their molecular interactions, such as π–π stacking interactions and hydrogen bonding, which are crucial for understanding the material's chemical behavior and potential applications in material science (Choi et al., 2007), (Choi et al., 2006).
Materials Science
Polymer Synthesis and Properties
Research involving benzofuran derivatives extends to the synthesis of polymers with unique properties, such as thermal stability and dielectric behavior. This area explores the potential of benzofuran-containing compounds in creating advanced materials with specific functional properties (Çelik & Coskun, 2018).
Thermal and Dielectric Properties
Studies on the thermal behavior and dielectric properties of materials derived from benzofuran compounds offer valuable insights for their application in electronic devices and materials engineering (Çelik & Coskun, 2018).
Chemical Reactions and Mechanisms
Hypervalent Iodine Reagents
The development of recyclable hypervalent iodine reagents for chemical synthesis, involving compounds structurally related to benzofurans, highlights the role of these derivatives in facilitating environmentally friendly and sustainable chemical reactions (Yusubov et al., 2004).
Thermoreversible Polymerization
Research on benzofulvene derivatives related to benzofuran has demonstrated spontaneous thermoreversible polymerization, suggesting applications in the development of reversible materials and nanotechnology (Cappelli et al., 2007).
Safety and Hazards
Future Directions
Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . They have potential applications in many aspects, making these substances potential natural drug lead compounds . Therefore, “4-chloro-2-methylphenyl 1-benzofuran-2-carboxylate” may also have potential applications in drug discovery and development.
Properties
IUPAC Name |
(4-chloro-2-methylphenyl) 1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-10-8-12(17)6-7-13(10)20-16(18)15-9-11-4-2-3-5-14(11)19-15/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMHUMRGTLVAKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.